4-Hydroxynaphthalene-1-carboxamide
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Overview
Description
4-Hydroxynaphthalene-1-carboxamide is a chemical compound with the molecular formula C11H9NO2 and a molecular weight of 187.2 g/mol . It is known for its unique chemical structure, which includes a hydroxyl group attached to a naphthalene ring and a carboxamide group. This compound has garnered significant attention in various fields of research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 4-Hydroxynaphthalene-1-carboxamide typically involves the reaction of 4-hydroxy-1-naphthoic acid with ammonia or an amine under specific conditions. One common method includes the use of phosphorus trichloride in dry chlorobenzene under microwave conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-Hydroxynaphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Hydroxynaphthalene-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an anti-infective and anti-proliferative agent.
Medicine: Research has indicated its potential use in developing new therapeutic agents for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxynaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit electron transport in photosystem II at the site of plastoquinone, affecting the photosynthetic process . Additionally, its anti-infective properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
4-Hydroxynaphthalene-1-carboxamide can be compared to other similar compounds such as:
1-Hydroxynaphthalene-2-carboxamide: Similar in structure but with different substitution patterns, leading to varied biological activities.
4-Hydroxy-1-naphthoic acid: The precursor in the synthesis of this compound, with distinct chemical properties.
Naphthoquinones: Compounds with a quinone structure that exhibit different mechanisms of action and biological activities.
Properties
IUPAC Name |
4-hydroxynaphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-11(14)9-5-6-10(13)8-4-2-1-3-7(8)9/h1-6,13H,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSVTWYELDAUTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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